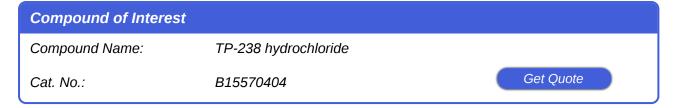


TP-238 Hydrochloride: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a critical tool in epigenetic research, TP-238 allows for the investigation of the roles of these bromodomain-containing proteins in gene regulation, chromatin remodeling, and disease pathology. This technical guide provides comprehensive information on the physicochemical properties, biological activity, experimental protocols, and associated signaling pathways of **TP-238 hydrochloride**, serving as a vital resource for its application in preclinical research and drug discovery.

Physicochemical and Biological Properties

TP-238 hydrochloride is a small molecule inhibitor that targets the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. Its chemical and biological characteristics are summarized below.



Property	Value	
CAS Number	2415263-05-5[1][2][3][4][5]	
Molecular Formula	C22H30N6O3S · HCI[1][6]	
Molecular Weight	495.04 g/mol [4][6]	
Synonyms	N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3- (dimethylamino)propoxy)phenyl)-2- (methylsulfonyl)pyrimidin-4-amine hydrochloride	
Solubility	Soluble in DMSO and water[4][6]	

Biological Activity and Selectivity

TP-238 exhibits high affinity for the bromodomains of CECR2 and BPTF. The inhibitory activity has been quantified using various biophysical and biochemical assays.

Target	Assay Type	Value (nM)
CECR2	IC₅₀ (AlphaScreen)	30[1]
K_d_ (Isothermal Titration Calorimetry)	10[1]	
BPTF	IC₅₀ (AlphaScreen)	350[1]
K_d_ (Isothermal Titration Calorimetry)	120[1]	
BRD9	IC50	1400 (1.4 μM)[1]

TP-238 demonstrates good selectivity for CECR2 and BPTF over other bromodomains, with a notable margin against BRD9. It has also been shown to have no significant activity against a panel of 338 kinases at a concentration of 1 μ M[1]. For cellular assays, a concentration of up to 2 μ M is recommended[4].

Experimental Protocols



AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for IC₅₀ Determination

This protocol provides a general framework for determining the IC₅₀ of TP-238 against CECR2 and BPTF.

Principle: AlphaScreen is a bead-based assay that measures the interaction between a biotinylated histone peptide substrate and a GST-tagged bromodomain protein. Inhibition of this interaction by a compound like TP-238 results in a decrease in the luminescent signal.

Materials:

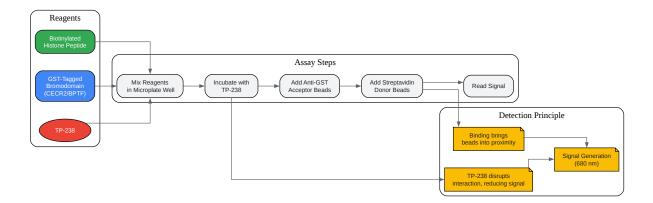
- GST-tagged CECR2 or BPTF bromodomain protein
- Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
- Streptavidin-coated Donor beads
- Anti-GST Acceptor beads
- TP-238 hydrochloride
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- 384-well microplate

Procedure:

- Prepare serial dilutions of TP-238 hydrochloride in Assay Buffer.
- Add the GST-tagged bromodomain protein and the biotinylated histone peptide to the wells
 of the microplate.
- Add the TP-238 dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
- Add the anti-GST Acceptor beads and incubate in the dark (e.g., 60 minutes).



- Add the Streptavidin-coated Donor beads and incubate again in the dark (e.g., 60 minutes).
- Read the plate on an AlphaScreen-capable microplate reader.
- The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.



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AlphaScreen Experimental Workflow

Isothermal Titration Calorimetry (ITC) Protocol for K_d_ Determination

This protocol is adapted from the specific methodology used for TP-238[1].

Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating TP-238 into a solution containing the bromodomain protein allows for the determination of the binding affinity ($K_d_$), stoichiometry (n), and enthalpy (ΔH).



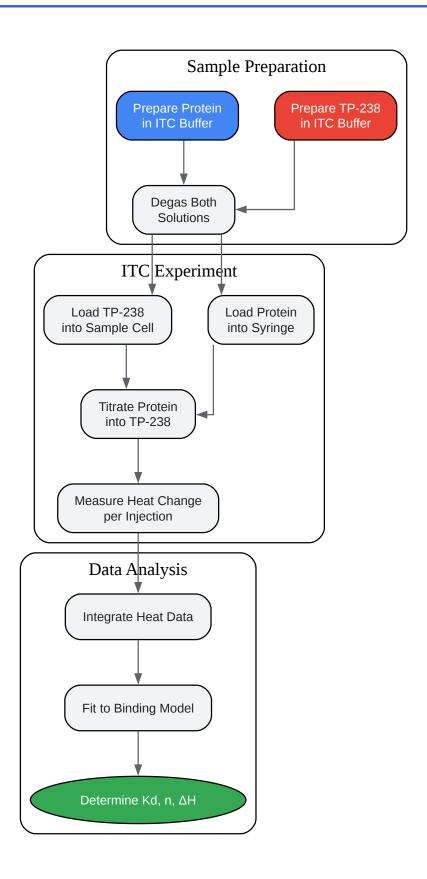
Materials:

- Purified CECR2 or BPTF bromodomain protein
- TP-238 hydrochloride
- ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 μM TCEP
- Isothermal Titration Calorimeter

Procedure:

- Prepare a 50 mM stock solution of TP-238 and dilute it to a final concentration of 10 μ M in ITC buffer. This will be the solution in the ITC cell.
- Prepare the bromodomain protein solution in the same ITC buffer for titration from the syringe. The concentration should be 10-20 times that of the cell concentration.
- Degas both solutions to prevent air bubbles.
- Set the experimental temperature to 15 °C.
- Perform an initial injection of 2 μ L followed by 30 identical injections of 6 μ L of the protein solution into the TP-238 solution.
- Measure the heat of dilution in a separate experiment by titrating the protein into the buffer alone and subtract this from the binding data.
- Analyze the integrated heat data to determine the K_d_, n, and ΔH.





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Isothermal Titration Calorimetry Workflow



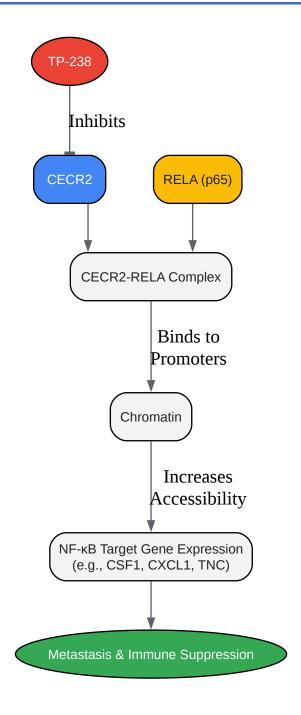
Signaling Pathways

TP-238, by inhibiting CECR2 and BPTF, can modulate critical signaling pathways involved in cancer progression and other diseases.

CECR2 and the NF-kB Signaling Pathway

CECR2 has been identified as a key player in promoting breast cancer metastasis. It interacts with the RELA subunit of the NF-κB complex. This interaction is thought to increase chromatin accessibility at NF-κB target gene promoters, leading to their enhanced expression. These target genes include those involved in epithelial-mesenchymal transition (EMT), cell migration, and immune suppression. Inhibition of the CECR2 bromodomain with a pharmacological agent like TP-238 can disrupt this interaction, leading to the suppression of NF-κB-mediated gene expression and a reduction in metastatic potential[3][7][8].





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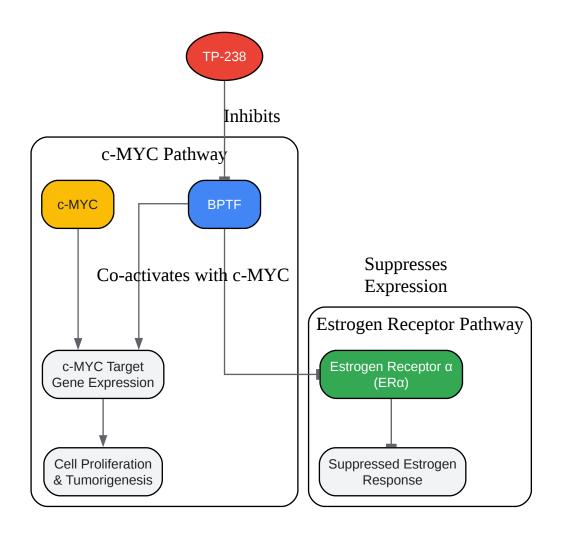
CECR2-Mediated NF-кВ Signaling

BPTF in c-MYC and Estrogen Receptor Signaling

BPTF is a core component of the NURF chromatin-remodeling complex and plays a significant role in transcriptional regulation driven by the oncoprotein c-MYC[5]. BPTF is often required for the activation of the c-MYC transcriptional program, which is crucial for cell proliferation and tumorigenesis[5]. Furthermore, in the context of breast cancer, loss of BPTF function has been



shown to induce the expression of Estrogen Receptor alpha (ERα), leading to restored sensitivity to estrogen and tamoxifen treatment[6]. This suggests an interplay where BPTF activity can influence hormone signaling pathways. Inhibition of BPTF by TP-238 could therefore represent a therapeutic strategy to modulate both c-MYC and ERα signaling networks.



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BPTF Signaling Interplay

Conclusion

TP-238 hydrochloride is an invaluable chemical probe for elucidating the biological functions of CECR2 and BPTF. Its well-characterized potency and selectivity, combined with the detailed experimental protocols provided herein, enable researchers to confidently investigate the roles of these epigenetic regulators in health and disease. The modulation of key cancer-related



pathways, such as NF-κB, c-MYC, and estrogen receptor signaling, by TP-238 highlights its potential as a lead compound for the development of novel therapeutics. This guide serves as a comprehensive starting point for researchers aiming to leverage TP-238 in their scientific inquiries.

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